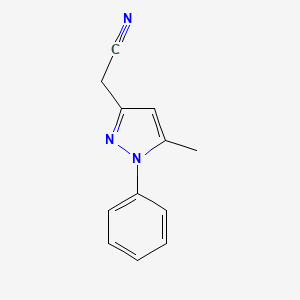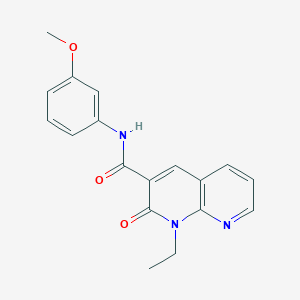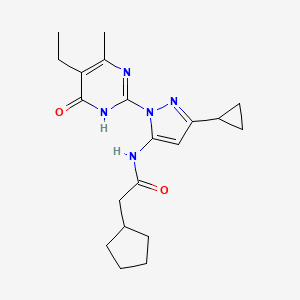
tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C18H26N2O3. It is a derivative of piperazine, featuring a tert-butyl ester group and a 4-methylbenzoyl moiety. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate typically involves the following steps:
Formation of Piperazine Derivative: : Piperazine is reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form 4-(4-methylbenzoyl)piperazine.
Esterification: : The resulting piperazine derivative is then treated with tert-butyl chloroformate to introduce the tert-butyl ester group, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the carbonyl groups.
Substitution: : Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
Oxidation Products: : Carboxylic acids and ketones.
Reduction Products: : Alcohols and amines.
Substitution Products: : Alkylated or acylated derivatives of piperazine.
Scientific Research Applications
Tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate is used in various scientific research applications, including:
Chemistry: : As a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : In the study of biological systems and as a potential inhibitor in biochemical assays.
Medicine: : In drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: : In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate is similar to other piperazine derivatives, such as tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate and tert-Butyl 4-(4-methylbenzoyl)-1,4-diazepane-1-carboxylate
Similar Compounds
tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate
tert-Butyl 4-(4-methylbenzoyl)-1,4-diazepane-1-carboxylate
These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
tert-butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13-5-7-14(8-6-13)15(20)18-9-11-19(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZJENBJFDEAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2860994.png)


![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2860998.png)



![N-(3-chlorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2861007.png)

